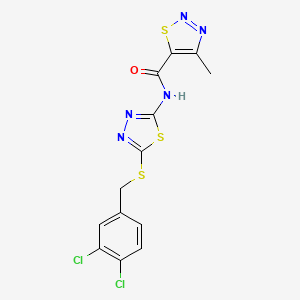

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

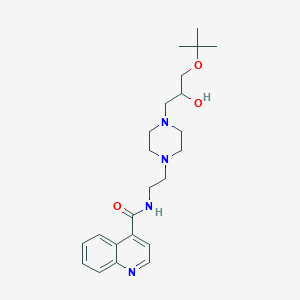

This compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The 3,4-dichlorobenzyl group would be attached to one of the nitrogen atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring and the carboxamide group could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

N−(5−((3,4−dichlorobenzyl)thio)−1,3,4−thiadiazol−2−yl)−4−methyl−1,2,3−thiadiazole−5−carboxamide N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N−(5−((3,4−dichlorobenzyl)thio)−1,3,4−thiadiazol−2−yl)−4−methyl−1,2,3−thiadiazole−5−carboxamide

, also known asN−(5−{[(3,4−dichlorophenyl)methyl]sulfanyl}−1,3,4−thiadiazol−2−yl)−4−methyl−1,2,3−thiadiazole−5−carboxamide N-(5-\{[(3,4-dichlorophenyl)methyl]sulfanyl\}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N−(5−{[(3,4−dichlorophenyl)methyl]sulfanyl}−1,3,4−thiadiazol−2−yl)−4−methyl−1,2,3−thiadiazole−5−carboxamide

, has several potential applications in scientific research due to its unique chemical structure. Here’s a comprehensive analysis focusing on six distinct applications:Antiviral Activity

Compounds with the 1,3,4-thiadiazole moiety have been studied for their antiviral properties. Specifically, derivatives of this compound have shown some activity against the tobacco mosaic virus (TMV), which is a significant concern in agricultural virology .

Antifungal and Antibacterial Properties

The thiadiazole derivatives are known for their antifungal and antibacterial activities. This makes them valuable in the development of new pharmaceuticals and agrochemicals that can help manage fungal and bacterial infections in both humans and crops .

Antitumoral Activity

Some analogs of the compound have demonstrated potential antitumoral activities. This suggests that they could be used in the synthesis of new chemotherapeutic agents for cancer treatment, pending further research to determine their efficacy and safety .

Anticonvulsive Effects

The presence of the 1,3,4-thiadiazole structure in some compounds has been associated with anticonvulsive effects. This opens up possibilities for the development of new antiepileptic drugs that could help manage seizure disorders .

Herbicidal Applications

Certain derivatives of this compound class have been reported to possess herbicidal properties. This could lead to the creation of new herbicides that are more effective and potentially less harmful to the environment .

Mechanosensitive Ion Channel Regulation

Derivatives of this compound have been used to study the kinetics, regulation, and function of mechanosensitive ion channels, such as Piezo-type mechanosensitive ion channel component 1 (Piezo1). This research is crucial for understanding cell physiology and developing treatments for related disorders .

Cytotoxic Properties

Research into the cytotoxic properties of 1,3,4-thiadiazole derivatives, including those similar to the compound , has shown promising results in inhibiting the growth of certain cancer cell lines. This could be instrumental in the development of new anticancer drugs .

Agricultural Bioengineering

The compound’s derivatives have potential applications in agricultural bioengineering, particularly in the development of green pesticides. This aligns with the global push towards sustainable agriculture and the reduction of harmful chemical use .

Mecanismo De Acción

Direcciones Futuras

The future research directions for this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacological properties, and evaluating its efficacy and safety in preclinical and clinical studies .

Propiedades

IUPAC Name |

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N5OS3/c1-6-10(24-20-17-6)11(21)16-12-18-19-13(23-12)22-5-7-2-3-8(14)9(15)4-7/h2-4H,5H2,1H3,(H,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKHQISSDAPUNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N5OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide](/img/structure/B2747358.png)

![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)

![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)

![N-(2,4-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2747361.png)

![(E)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2747364.png)

![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2747365.png)

amino}benzoic acid](/img/structure/B2747366.png)

![7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747371.png)

![N-(4-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2747378.png)